

Preliminary Studies on WEB2347: A Novel JAK1/2 Kinase Inhibitor

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Compound of Interest

Compound Name: WEB2347

Cat. No.: B1683294

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Abstract

This document provides a comprehensive technical overview of the preclinical data for **WEB2347**, a novel and selective inhibitor of Janus kinases 1 and 2 (JAK1/2). **WEB2347** demonstrates potent enzymatic and cellular activity, favorable pharmacokinetic properties, and significant efficacy in a preclinical model of inflammatory disease. The data presented herein support the continued development of **WEB2347** as a potential therapeutic agent for autoimmune and myeloproliferative disorders. This guide is intended for researchers, scientists, and drug development professionals.

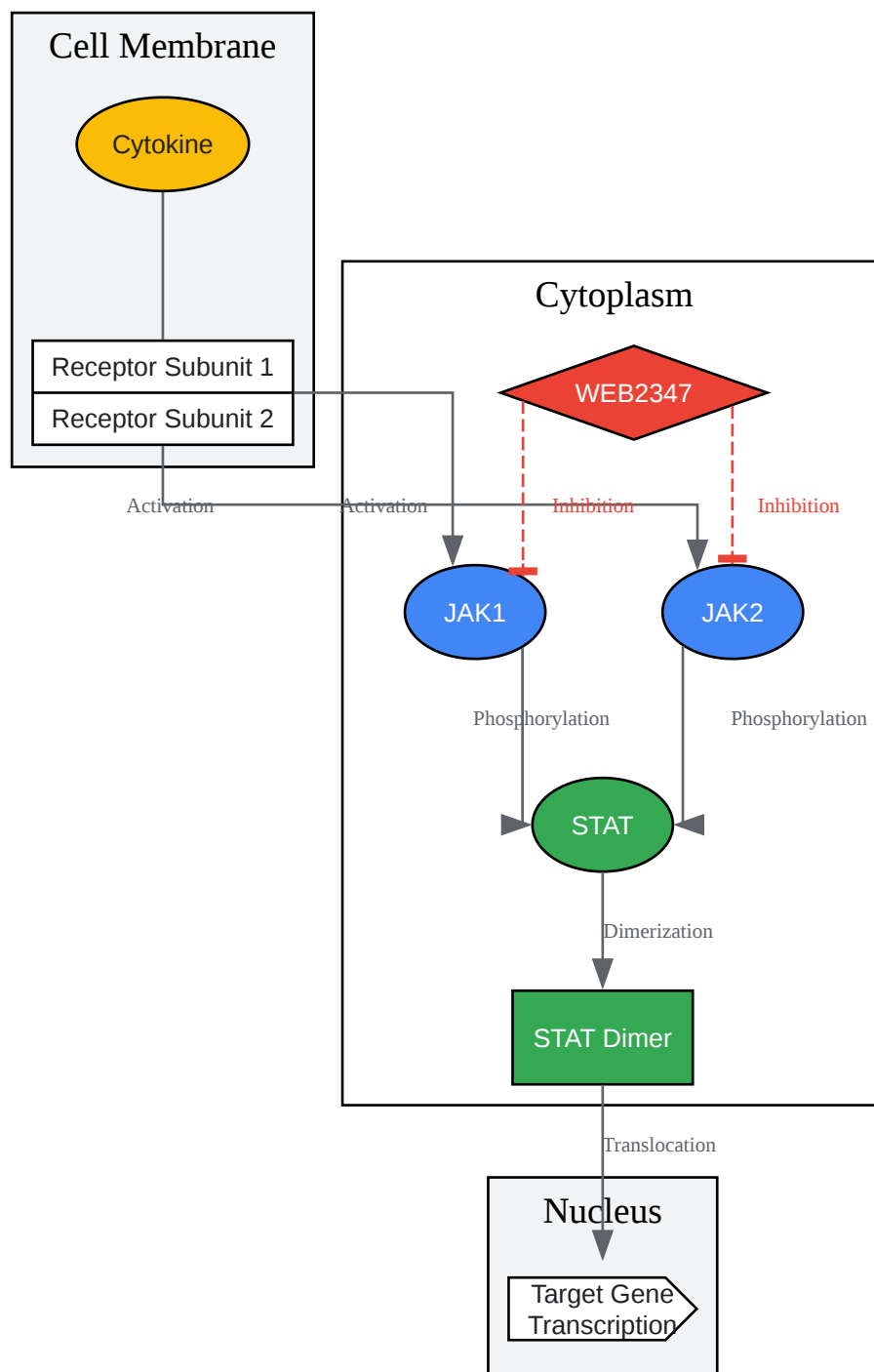
Introduction

The Janus kinase (JAK) family of cytoplasmic tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as myeloproliferative neoplasms. **WEB2347** is a small molecule inhibitor designed to selectively target the ATP-binding site of JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.

Mechanism of Action

WEB2347 acts as a competitive inhibitor at the ATP-binding site of the JAK1 and JAK2 kinase domains. By blocking the phosphorylation and activation of JAKs, **WEB2347** effectively abrogates the downstream signaling cascade, leading to a reduction in the inflammatory response.

Signaling Pathway Diagram



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Caption: **WEB2347** inhibits the JAK-STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for **WEB2347**.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase Target	IC ₅₀ (nM)
JAK1	5.2
JAK2	4.8
JAK3	157
TYK2	89

Table 2: Cellular Activity in Human PBMCs

Assay	Endpoint	IC ₅₀ (nM)
IL-6 induced pSTAT3 (JAK1/2)	Phosphorylation	25.6
IL-2 induced pSTAT5 (JAK1/3)	Phosphorylation	180.2
IFN-γ induced pSTAT1 (JAK1/2)	Phosphorylation	22.4

Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

Treatment Group	Dose (mg/kg, BID)	Paw Swelling Reduction (%)
Vehicle	-	0
WEB2347	10	35
WEB2347	30	68
Positive Control	10	72

Experimental Protocols

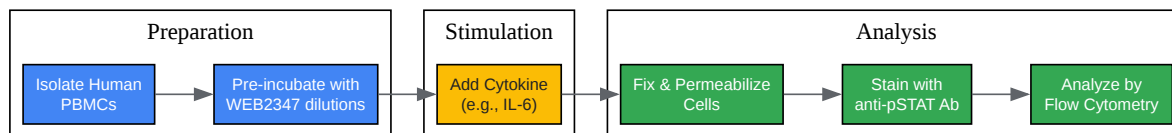
In Vitro Kinase Inhibition Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the IC₅₀ values of **WEB2347** against the four JAK isoforms. Recombinant human JAK enzymes were incubated with a specific peptide substrate and ATP in the presence of varying concentrations of **WEB2347**. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phosphopeptide antibody was then added. The TR-FRET signal was measured on a plate reader. Data were normalized to control wells (DMSO vehicle) and fitted to a four-parameter logistic equation to determine the IC₅₀ values.

Cellular Phospho-STAT Assay

Human peripheral blood mononuclear cells (PBMCs) were isolated and stimulated with either IL-6, IL-2, or IFN-γ in the presence of serially diluted **WEB2347** for 30 minutes. Cells were then fixed, permeabilized, and stained with fluorescently-labeled antibodies specific for phosphorylated STAT3, STAT5, and STAT1. The level of STAT phosphorylation was quantified by flow cytometry. The percentage of inhibition was calculated relative to vehicle-treated controls, and IC₅₀ values were determined.

Experimental Workflow Diagram



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Caption: Workflow for the cellular phospho-STAT assay.

Conclusion

The preliminary data for **WEB2347** demonstrate potent and selective inhibition of JAK1 and JAK2 kinases, translating to effective blockade of the JAK-STAT pathway in cellular assays. Furthermore, **WEB2347** shows significant efficacy in a preclinical animal model of arthritis. These results strongly support the continued investigation of **WEB2347** as a promising therapeutic candidate for the treatment of inflammatory and autoimmune diseases. Future studies will focus on comprehensive toxicology and safety pharmacology assessments to enable progression into clinical development.

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